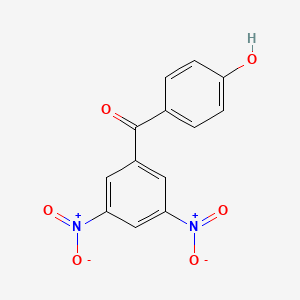
(3,5-Dinitrophenyl)(4-hydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dinitrophenyl)(4-hydroxyphenyl)methanone is an organic compound that features both nitro and hydroxy functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dinitrophenyl)(4-hydroxyphenyl)methanone typically involves the reaction of 3,5-dinitrobenzoyl chloride with 4-hydroxybenzene in the presence of a catalyst such as anhydrous aluminum chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (3,5-Dinitrophenyl)(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of (3,5-diaminophenyl)(4-hydroxyphenyl)methanone.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(3,5-Dinitrophenyl)(4-hydroxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (3,5-Dinitrophenyl)(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro groups can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
- (3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone
- (3,5-Diaminophenyl)(4-hydroxyphenyl)methanone
- (3,5-Dinitrophenyl)(4-ethoxyphenyl)methanone
Comparison:
- (3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone: Similar in structure but with different functional groups, leading to distinct chemical properties and reactivity.
- (3,5-Diaminophenyl)(4-hydroxyphenyl)methanone: Formed by the reduction of (3,5-Dinitrophenyl)(4-hydroxyphenyl)methanone, exhibiting different biological activities.
- (3,5-Dinitrophenyl)(4-ethoxyphenyl)methanone: Similar in structure but with an ethoxy group instead of a hydroxy group, affecting its solubility and reactivity .
Properties
CAS No. |
51339-44-7 |
|---|---|
Molecular Formula |
C13H8N2O6 |
Molecular Weight |
288.21 g/mol |
IUPAC Name |
(3,5-dinitrophenyl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H8N2O6/c16-12-3-1-8(2-4-12)13(17)9-5-10(14(18)19)7-11(6-9)15(20)21/h1-7,16H |
InChI Key |
QOLWHUUDSSEZNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


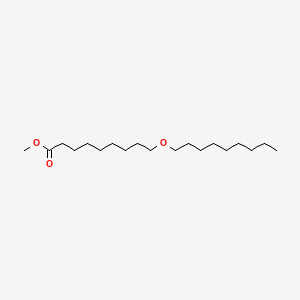

![3-Methylhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B14662853.png)
![Diethyl [1-(benzylamino)propyl]phosphonate](/img/structure/B14662859.png)

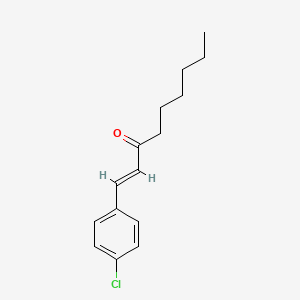
![N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide](/img/structure/B14662876.png)
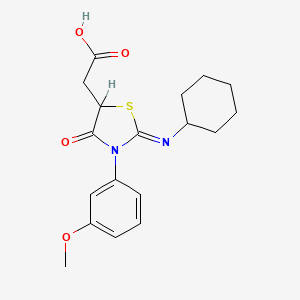

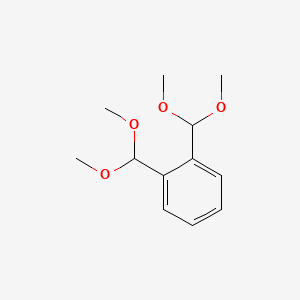
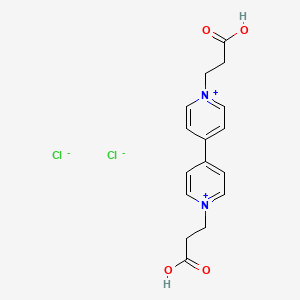
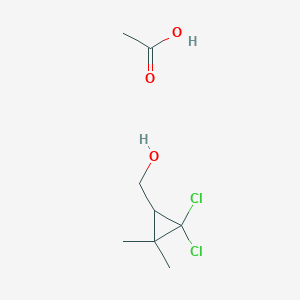
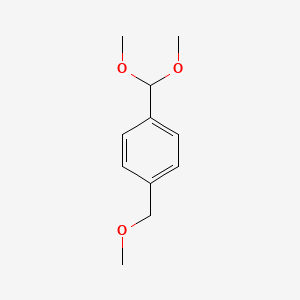
![N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B14662921.png)
